17-Bromoheptadec-1-ene
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Overview
Description
17-Bromoheptadec-1-ene is an organic compound with the molecular formula C17H33Br and a molecular weight of 317.3 g/mol . It is a brominated alkene, characterized by the presence of a bromine atom attached to the 17th carbon of a heptadecene chain. This compound is primarily used in laboratory settings for various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Bromoheptadec-1-ene can be achieved through several methods. One common approach involves the reaction of heptadec-1-ene with bromine in the presence of a radical initiator . Another method includes the use of carbon tetrabromide and triphenylphosphine in diethyl ether . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves careful control of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 17-Bromoheptadec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in the heptadecene chain can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.
Addition Reactions: Reagents such as hydrogen gas (for hydrogenation) and halogens (for halogenation) are frequently used.
Major Products Formed:
Substitution Reactions: Formation of heptadecan-1-ol and other alcohol derivatives.
Addition Reactions: Formation of dihaloalkanes and other addition products.
Scientific Research Applications
17-Bromoheptadec-1-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes involving brominated compounds.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-Bromoheptadec-1-ene involves its reactivity as a brominated alkene. The bromine atom and the double bond confer unique chemical properties, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1-Bromoheptadecane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
17-Chloroheptadec-1-ene: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 17-Bromoheptadec-1-ene is unique due to the presence of both a bromine atom and a double bond, which provide distinct reactivity patterns and make it valuable for specific synthetic applications .
Properties
CAS No. |
106110-87-6 |
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Molecular Formula |
C17H33Br |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
17-bromoheptadec-1-ene |
InChI |
InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2H,1,3-17H2 |
InChI Key |
ZYHHKNGHCWEDJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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